molecular formula C8H10N2O4S B6126124 N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide

N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide

Cat. No. B6126124
M. Wt: 230.24 g/mol
InChI Key: KFDTXTFVLXOWOE-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide, also known as DHBSH, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as an anticancer agent. We will also list several future directions for research on this compound.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide involves the activation of the mitochondrial pathway of apoptosis. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide induces the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to apoptosis of cancer cells. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide also inhibits the expression of various genes involved in cancer progression, such as MMP-2, MMP-9, and VEGF, leading to the inhibition of cancer cell growth and metastasis.
Biochemical and Physiological Effects:
N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to have anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, and increases the expression of antioxidant enzymes such as SOD and CAT. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has also been found to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and lead to various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide in lab experiments is its low toxicity. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to be non-toxic to normal cells, making it a potential therapeutic agent with minimal side effects. However, one limitation of using N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

Several future directions for research on N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide include:
1. Investigating the potential of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide as a therapeutic agent for various diseases, such as cancer, inflammation, and oxidative stress.
2. Developing new formulations of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide with improved solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide in vivo.
4. Investigating the potential of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide as a radiosensitizer in cancer therapy.
5. Developing new derivatives of N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide with improved anticancer activity and selectivity.
In conclusion, N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is a promising compound with potential as an anticancer agent and therapeutic agent for various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide will further enhance our understanding of its potential as a therapeutic agent.

Synthesis Methods

N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide is synthesized by the reaction of 2,4-dihydroxybenzaldehyde with methanesulfonylhydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid that is soluble in water and organic solvents. The purity of the compound can be confirmed by analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has also been found to inhibit the growth and metastasis of cancer cells by inhibiting the expression of various genes involved in cancer progression. In addition, N'-(2,4-dihydroxybenzylidene)methanesulfonohydrazide has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-15(13,14)10-9-5-6-2-3-7(11)4-8(6)12/h2-5,10-12H,1H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDTXTFVLXOWOE-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NN=CC1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N/N=C/C1=C(C=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]methanesulfonamide

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